2-Chloro-N-methoxy-N-methylisonicotinamide
Overview
Description
2-Chloro-N-methoxy-N-methylisonicotinamide is a synthetic isonicotinamide derivative that belongs to the class of amides. It is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-methoxy-N-methylisonicotinamide is C7H7ClN2O . The molecular weight is 170.598 g/mol .
Chemical Reactions Analysis
2-Chloro-N-methoxy-N-methylisonicotinamide is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity . It is also used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .
Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-N-methoxy-N-methylisonicotinamide is 170.59 g/mol . It has a density of 1.264g/cm3 . The boiling point is 330.677ºC at 760 mmHg . The exact mass is 170.02500 . The topological polar surface area is 41.99000 .
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Chloro-N-methoxy-N-methylisonicotinamide serves as an important synthesis intermediate in chemical reactions. A novel synthetic route for this compound involves using propargyl alcohol and dipropylamine, resulting in over 65% yield and purity above 99% (Du Xiao-hua, 2013).
- It's used in the synthesis of various compounds like 2,4-dichloro-5-methoxy-pyrimidine, which has a total yield of about 46% and a purity higher than 99.5% (Liu Guo-ji, 2009).
Applications in Biology and Medicine
- The compound shows potential in biological contexts, such as in the study of protein cleavage. The 2-chloro analogue demonstrates significant cleavage of ovalbumin without the application of heat, suggesting its utility in temperature-sensitive protein studies (T. J. Holmes & R. Lawton, 2009).
Environmental and Agricultural Implications
- In environmental studies, similar chloroacetamide herbicides and their metabolites were analyzed in human and rat liver microsomes. This research provides insights into the metabolism and potential environmental impacts of related compounds (S. Coleman et al., 2000).
- The biodegradation of metolachlor, a herbicide structurally related to 2-Chloro-N-methoxy-N-methylisonicotinamide, by Candida xestobii highlights the ecological aspect of these chemicals (A. Muñoz et al., 2011).
Safety And Hazards
2-Chloro-N-methoxy-N-methylisonicotinamide is classified as harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact with skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
properties
IUPAC Name |
2-chloro-N-methoxy-N-methylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWKHBDGHZXZPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232925 | |
Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methoxy-N-methylisonicotinamide | |
CAS RN |
250263-39-9 | |
Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250263-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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